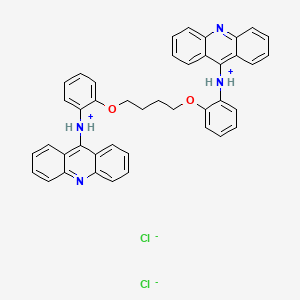
9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties, making it a valuable subject of study in chemistry and biology.
Preparation Methods
The synthesis of 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using halogens or other electrophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted acridine derivatives and phenyleneimino compounds .
Scientific Research Applications
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its interaction with bacterial cell walls can inhibit bacterial growth, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar compounds to 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
o-Phenylenediamine: A precursor in the synthesis of various heterocyclic compounds.
Acridine derivatives: Known for their biological activities and used in the synthesis of dyes and pigments.
Benzimidazole derivatives: Studied for their medicinal properties, including antibacterial and anticancer activities.
Compared to these compounds, 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride stands out due to its unique combination of acridine and o-phenylenediamine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
66724-88-7 |
|---|---|
Molecular Formula |
C42H36Cl2N4O2 |
Molecular Weight |
699.7 g/mol |
IUPAC Name |
acridin-9-yl-[2-[4-[2-(acridin-9-ylazaniumyl)phenoxy]butoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C42H34N4O2.2ClH/c1-5-19-33-29(15-1)41(30-16-2-6-20-34(30)43-33)45-37-23-9-11-25-39(37)47-27-13-14-28-48-40-26-12-10-24-38(40)46-42-31-17-3-7-21-35(31)44-36-22-8-4-18-32(36)42;;/h1-12,15-26H,13-14,27-28H2,(H,43,45)(H,44,46);2*1H |
InChI Key |
DVELIKWIAQBREZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


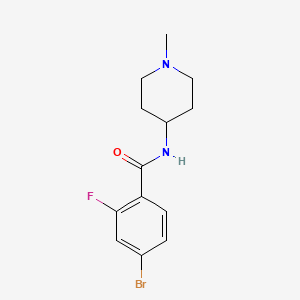
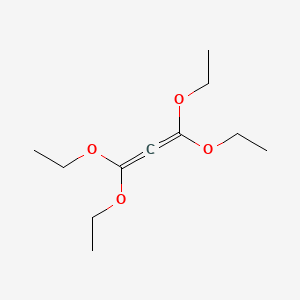
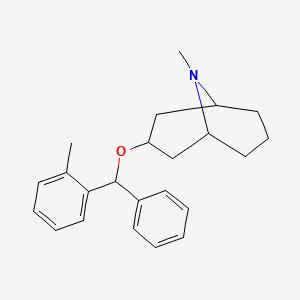

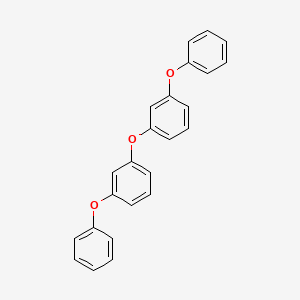
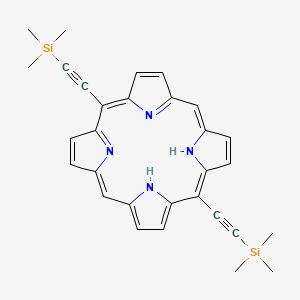
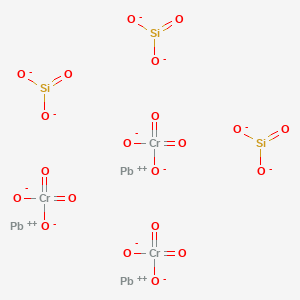
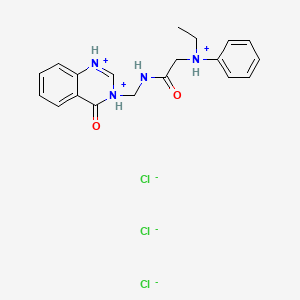
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)


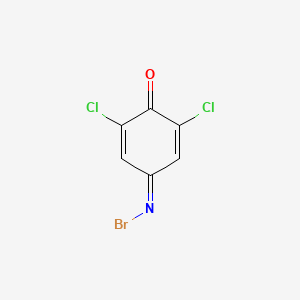
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
